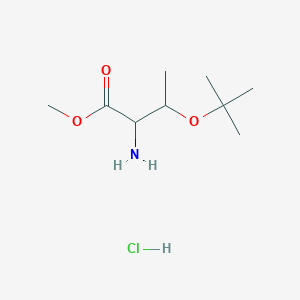
Tridodecylphosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridodecylphosphine oxide: is an organophosphorus compound with the chemical formula C_36H_75OP . It is a white, air-stable solid at room temperature and is known for its lipophilic properties. Like other phosphine oxides, it serves as a Lewis base due to the partial negative charge on the oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tridodecylphosphine oxide is typically synthesized by the oxidation of tridodecylphosphine. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide or oxygen. The reaction is generally conducted in an organic solvent like toluene or hexane under controlled temperature conditions to ensure complete oxidation.
Industrial Production Methods: In an industrial setting, this compound is produced by the alkylation of phosphorus trichloride followed by oxidation. The alkylation step involves the reaction of phosphorus trichloride with dodecyl chloride in the presence of a base such as sodium hydroxide. The resulting tridodecylphosphine is then oxidized to form this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tridodecylphosphine can be oxidized to tridodecylphosphine oxide using oxidizing agents like hydrogen peroxide or oxygen.
Reduction: this compound can be reduced back to tridodecylphosphine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the dodecyl groups can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen; solvents like toluene or hexane; controlled temperature.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Alkyl or aryl halides; base such as sodium hydroxide; organic solvents.
Major Products:
Oxidation: this compound.
Reduction: Tridodecylphosphine.
Substitution: Various substituted phosphine oxides depending on the substituent used.
Aplicaciones Científicas De Investigación
Chemistry: Tridodecylphosphine oxide is used as a stabilizing agent in the synthesis of nanoparticles, particularly quantum dots. It acts as a capping ligand, providing stability and solubility to the nanoparticles in organic solvents.
Biology: In biological research, this compound is used as a phase transfer catalyst, facilitating the transfer of reactants between aqueous and organic phases. This property is particularly useful in the extraction and purification of biomolecules.
Industry: this compound is employed in the extraction of metals from ores. Its high lipophilicity and polarity make it an effective agent for the solvent extraction of metals such as uranium and rare earth elements.
Mecanismo De Acción
Tridodecylphosphine oxide exerts its effects primarily through its ability to act as a Lewis base. The partial negative charge on the oxygen atom allows it to form stable complexes with metal ions and other electrophilic species. This property is exploited in various applications, including metal extraction and nanoparticle stabilization.
Comparación Con Compuestos Similares
Trioctylphosphine oxide: Similar in structure but with shorter alkyl chains (octyl groups). It is also used as a stabilizing agent in nanoparticle synthesis and metal extraction.
Triphenylphosphine oxide: Contains phenyl groups instead of alkyl chains. It is commonly used as a byproduct in organic synthesis reactions and as a crystallizing agent.
Uniqueness: Tridodecylphosphine oxide is unique due to its long dodecyl chains, which confer higher lipophilicity and solubility in non-polar solvents compared to its shorter-chain analogs. This makes it particularly effective in applications requiring high solubility and stability in organic phases.
Propiedades
IUPAC Name |
1-didodecylphosphoryldodecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H75OP/c1-4-7-10-13-16-19-22-25-28-31-34-38(37,35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLCBJSJAACAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCP(=O)(CCCCCCCCCCCC)CCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H75OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501967 |
Source


|
| Record name | Tridodecyl(oxo)-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13176-23-3 |
Source


|
| Record name | Tridodecyl(oxo)-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13400315.png)


![2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole](/img/structure/B13400335.png)







![benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B13400390.png)

